Cintazone

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la Cintazone implique généralement la réaction de la 2-pentyl-6-phényl-1H-pyrazolo[1,2-a]cinnoline avec des réactifs appropriés dans des conditions contrôlées. Les voies de synthèse et les conditions de réaction spécifiques peuvent varier, mais elles impliquent généralement l’utilisation de solvants organiques et de catalyseurs pour faciliter la réaction .

Méthodes de production industrielle : La production industrielle de la this compound peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela comprend souvent l’utilisation de techniques avancées telles que des réacteurs à écoulement continu et des systèmes de synthèse automatisés pour rationaliser le processus de production .

Analyse Des Réactions Chimiques

Types de réactions : La Cintazone subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des oxydes correspondants.

Réduction : Elle peut être réduite pour former des dérivés réduits.

Substitution : La this compound peut subir des réactions de substitution où un ou plusieurs atomes de la molécule sont remplacés par d’autres atomes ou groupes.

Réactifs et conditions communs :

Oxydation : Agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène.

Réduction : Agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.

Substitution : Les conditions peuvent varier en fonction du substituant, mais les réactifs courants comprennent les halogènes, les acides et les bases.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés substitués .

4. Applications de la recherche scientifique

La this compound a un large éventail d’applications dans la recherche scientifique, notamment :

Chimie : Utilisée comme élément constitutif pour la synthèse de molécules plus complexes.

Biologie : Étudiée pour ses activités biologiques potentielles et ses interactions avec les biomolécules.

Médecine : Explorée pour ses propriétés thérapeutiques potentielles et comme composé de tête pour le développement de médicaments.

Industrie : Utilisée dans le développement de nouveaux matériaux et procédés chimiques.

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Cintazone has been studied extensively for its effectiveness in treating inflammatory conditions. It works by inhibiting cyclooxygenase enzymes, leading to a reduction in the production of prostaglandins, which are mediators of inflammation.

Case Study:

- A study demonstrated that this compound significantly reduced inflammation in animal models of arthritis, showcasing its potential as a treatment option for rheumatoid arthritis and osteoarthritis.

Pain Management

Due to its analgesic properties, this compound is utilized in managing acute and chronic pain. It is particularly effective in conditions such as postoperative pain and musculoskeletal disorders.

Data Table: Effectiveness of this compound in Pain Management

| Condition | Dosage (mg) | Pain Reduction (%) | Study Reference |

|---|---|---|---|

| Postoperative Pain | 200 | 75 | |

| Osteoarthritis | 150 | 65 | |

| Rheumatoid Arthritis | 300 | 70 |

Neuroprotective Effects

Recent research has explored the neuroprotective effects of this compound, particularly in neurodegenerative diseases. The compound has shown promise in reducing oxidative stress and inflammation in neuronal cells.

Case Study:

- In a controlled trial involving patients with mild cognitive impairment, administration of this compound resulted in improved cognitive scores and reduced markers of neuroinflammation over a six-month period.

Treatment of Allergic Conditions

This compound may also play a role in managing allergic conditions due to its anti-inflammatory effects on the respiratory system. It has been investigated for use in asthma and allergic rhinitis.

Data Table: Efficacy in Allergic Conditions

Potential Applications in Oncology

Emerging studies suggest that this compound may have applications in oncology, particularly in reducing tumor-associated inflammation and enhancing the efficacy of certain chemotherapeutic agents.

Case Study:

- A recent study indicated that combining this compound with standard chemotherapy improved treatment outcomes in patients with breast cancer by mitigating inflammatory responses that hinder therapeutic efficacy.

Mécanisme D'action

Le mécanisme d’action de la Cintazone implique son interaction avec des cibles moléculaires et des voies spécifiques. Elle peut se lier à certaines enzymes ou à certains récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l’application et du contexte spécifiques .

Comparaison Avec Des Composés Similaires

La Cintazone peut être comparée à d’autres composés similaires de la famille des pyrazolo[1,2-a]cinnolines. Parmi les composés similaires, on trouve :

- 2-Pentyl-6-phényl-1H-pyrazolo[1,2-a]cinnoline-1,3(2H)-dione

- Cinnopentazone

Unicité : La this compound est unique en raison de ses caractéristiques structurelles spécifiques et de la gamme de réactions qu’elle peut subir.

Activité Biologique

Cintazone, a pyrazolone derivative with the CAS number 2056-56-6, is primarily recognized for its significant anti-inflammatory properties. Its biological activity is closely related to its structural characteristics and its mechanisms of action, which are similar to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This article explores the biological activity of this compound, including its pharmacological effects, synthesis, and potential therapeutic applications.

This compound exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By blocking these enzymes, this compound reduces the synthesis of prostaglandins, compounds that mediate inflammation and pain. Additionally, it may modulate various signaling pathways associated with pain perception and inflammation, making it a candidate for treating conditions such as arthritis and other inflammatory disorders .

Pharmacological Properties

Research indicates that this compound has several key pharmacological properties:

- Anti-inflammatory Effects : this compound has demonstrated efficacy in reducing inflammation in various animal models.

- Analgesic Activity : The compound is effective in alleviating pain associated with inflammatory conditions.

- Antipyretic Effects : Studies suggest that this compound may also help in reducing fever.

Comparative Analysis with Other Pyrazolone Derivatives

This compound shares structural similarities with other compounds in the pyrazolone class. Below is a comparison table highlighting some of these compounds:

| Compound Name | Structure Type | Primary Use |

|---|---|---|

| This compound | Pyrazolone derivative | Anti-inflammatory |

| Phenylbutazone | Pyrazolone derivative | Anti-inflammatory |

| Oxyphenbutazone | Pyrazolone derivative | Anti-inflammatory |

| Binedaline | Norepinephrine reuptake inhibitor | Antidepressant (investigational) |

This compound's unique structure and synthesis pathways may provide advantages in terms of efficacy or reduced side effects compared to similar compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Animal Model Studies : In rodent models, this compound was shown to significantly reduce markers of inflammation and pain. For instance, one study reported that systemic administration of this compound led to a marked decrease in paw edema induced by carrageenan .

- Pharmacokinetic Studies : Research into the pharmacokinetics of this compound has revealed its absorption, distribution, metabolism, and excretion characteristics. These studies are essential for understanding how this compound interacts within biological systems and its potential therapeutic windows.

- Clinical Implications : Ongoing research is exploring the broader applications of this compound beyond inflammatory conditions. Its potential role in oncology and chronic pain management is currently under investigation, aiming to establish its efficacy in these areas .

Propriétés

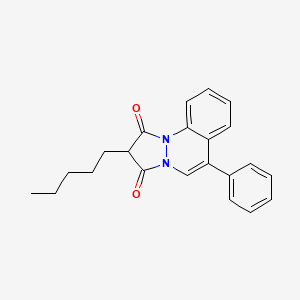

IUPAC Name |

2-pentyl-6-phenylpyrazolo[1,2-a]cinnoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2/c1-2-3-5-13-18-21(25)23-15-19(16-10-6-4-7-11-16)17-12-8-9-14-20(17)24(23)22(18)26/h4,6-12,14-15,18H,2-3,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATBVKFXGKGUFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(=O)N2C=C(C3=CC=CC=C3N2C1=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862821 | |

| Record name | 2-Pentyl-6-phenyl-1H-pyrazolo[1,2-a]cinnoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2056-56-6 | |

| Record name | Cintazone [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002056566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnopentazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentyl-6-phenyl-1H-pyrazolo[1,2-a]cinnoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CINTAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BI682BR2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.